Fmoc-N-Me-Ser(tBu)-OH (CAS: 197632-77-2): A Technical Guide for Advanced Peptide Synthesis
Fmoc-N-Me-Ser(tBu)-OH (CAS: 197632-77-2): A Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-N-Me-Ser(tBu)-OH is a specialized amino acid derivative crucial for the synthesis of complex and modified peptides. Its unique N-methylated backbone and protected side chain offer strategic advantages in drug design and development by enhancing proteolytic stability and modulating peptide conformation. This guide provides an in-depth overview of its properties, applications, and detailed protocols for its use in solid-phase peptide synthesis (SPPS).
Core Properties and Specifications
Fmoc-N-Me-Ser(tBu)-OH is a white to off-white solid, valued for its high purity in demanding synthetic applications.[1] Key physicochemical data are summarized below, providing a baseline for its use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 197632-77-2 | [1][2] |
| Molecular Formula | C23H27NO5 | [1][2] |
| Molecular Weight | 397.47 g/mol | [1][2] |
| Appearance | White to off-white solid/powder or crystals | [1][2] |
| Purity | ≥95.0% - 99.5% (HPLC/Chiral HPLC) | [1][3] |
| Melting Point | 213-218 °C | [2][4] |
| Optical Rotation | [a]D20 = 2 ± 1 ° (c=1 in MeOH) | [1] |
| Storage Conditions | 2-8°C | [1][2][4] |
Applications in Peptide Science
The primary application of Fmoc-N-Me-Ser(tBu)-OH lies in Fmoc solid-phase peptide synthesis (SPPS) .[2][4] The incorporation of N-methylated amino acids like this serine derivative into peptide sequences is a key strategy for:
-
Enhancing Proteolytic Stability: The N-methyl group provides steric hindrance, making the adjacent peptide bond resistant to cleavage by proteases. This can improve the in vivo half-life of peptide-based therapeutics.
-
Modulating Conformation: N-methylation restricts the conformational flexibility of the peptide backbone, which can be used to lock the peptide into a bioactive conformation and improve target affinity and specificity.
-
Improving Pharmacokinetic Properties: Increased stability and altered conformation can lead to improved oral bioavailability and better overall pharmacokinetic profiles for drug candidates.[5]
While this derivative is a building block, the resulting N-methylated peptides are versatile tools in drug development, potentially targeting a wide array of biological processes, including cellular signaling pathways.[1][6]
Experimental Protocols: Solid-Phase Peptide Synthesis
The incorporation of N-methylated amino acids such as Fmoc-N-Me-Ser(tBu)-OH into a growing peptide chain is challenging due to the steric hindrance of the N-methyl group, which can lead to slower and less efficient coupling reactions.[7] Therefore, optimized protocols are required.
Manual SPPS Protocol for Incorporating Fmoc-N-Me-Ser(tBu)-OH
This protocol outlines a typical manual procedure for coupling Fmoc-N-Me-Ser(tBu)-OH onto a resin-bound peptide chain.
1. Resin Preparation:
- Swell the desired resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
- Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF (one 5-minute treatment followed by one 10-minute treatment).
- Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
2. Activation and Coupling of Fmoc-N-Me-Ser(tBu)-OH:
- In a separate vial, dissolve Fmoc-N-Me-Ser(tBu)-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.
- Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the activation mixture and vortex for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction vessel for 2-4 hours at room temperature. Note: Longer coupling times are often necessary for N-methylated residues compared to standard amino acids.
3. Monitoring the Coupling Reaction:
- The standard Kaiser test is not effective for secondary amines. Use the Isatin test or the Bromophenol Blue test to monitor the coupling progress.
- To perform the Bromophenol Blue test:
- Take a small sample of the resin and wash it with methanol.
- Add a few drops of 0.1% Bromophenol Blue solution in DMF.
- A blue or green color indicates incomplete coupling, while a yellow color indicates completion.[8]
4. Recoupling (if necessary):
- If the monitoring test indicates an incomplete reaction, drain the reaction vessel and repeat the coupling step with a freshly prepared activated solution of Fmoc-N-Me-Ser(tBu)-OH.
5. Capping (Optional but Recommended):
- If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion sequences.
- Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.
6. Continuation of Synthesis:
- After successful coupling, wash the resin thoroughly with DMF and proceed to the deprotection step for the newly added residue to continue the peptide chain elongation.
7. Final Cleavage and Deprotection:
- Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu group on the N-methylated serine) are removed.
- A standard cleavage cocktail for this purpose is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5). The reaction is typically carried out for 2-3 hours at room temperature.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, wash, and dry under vacuum.
8. Purification and Analysis:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Visualizing Workflows and Concepts
Diagrams can clarify complex processes and relationships. Below are Graphviz-generated diagrams illustrating the SPPS workflow and the conceptual role of N-methylated peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
